

Spectroscopic Profile of Tert-butyl 2-iodobenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 2-iodobenzoate*

Cat. No.: *B169172*

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This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl 2-iodobenzoate**, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, presenting detailed information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics.

Summary of Spectroscopic Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **tert-butyl 2-iodobenzoate**. This structured presentation allows for straightforward interpretation and verification of the compound's identity and purity.

Table 1: ^1H NMR Spectroscopic Data for **Tert-butyl 2-iodobenzoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.93-7.95	multiplet	1H	Aromatic C-H
7.67-7.70	multiplet	1H	Aromatic C-H
7.35-7.39	multiplet	1H	Aromatic C-H
7.08-7.13	multiplet	1H	Aromatic C-H
1.62	singlet	9H	-C(CH ₃) ₃

Table 2: ¹³C NMR Spectroscopic Data for **Tert-butyl 2-iodobenzoate**

Chemical Shift (δ) ppm	Assignment
166.1	C=O (Ester Carbonyl)
140.9	Aromatic C-I
137.4	Aromatic C-H
131.9	Aromatic C-H
130.4	Aromatic C-H
127.8	Aromatic C-H
93.4	Aromatic C-CO
82.6	-C(CH ₃) ₃
28.1	-C(CH ₃) ₃

Table 3: IR Spectroscopic Data for **Tert-butyl 2-iodobenzoate**

Wavenumber (cm ⁻¹)	Assignment
2079	Overtone/Combination Bands
1713	C=O Stretch (Ester)
1296	C-O Stretch (Ester)
1128	C-O Stretch (Ester)

Experimental Protocols

The data presented in this guide was obtained through the following experimental procedures:

Synthesis of Tert-butyl 2-iodobenzoate[1]

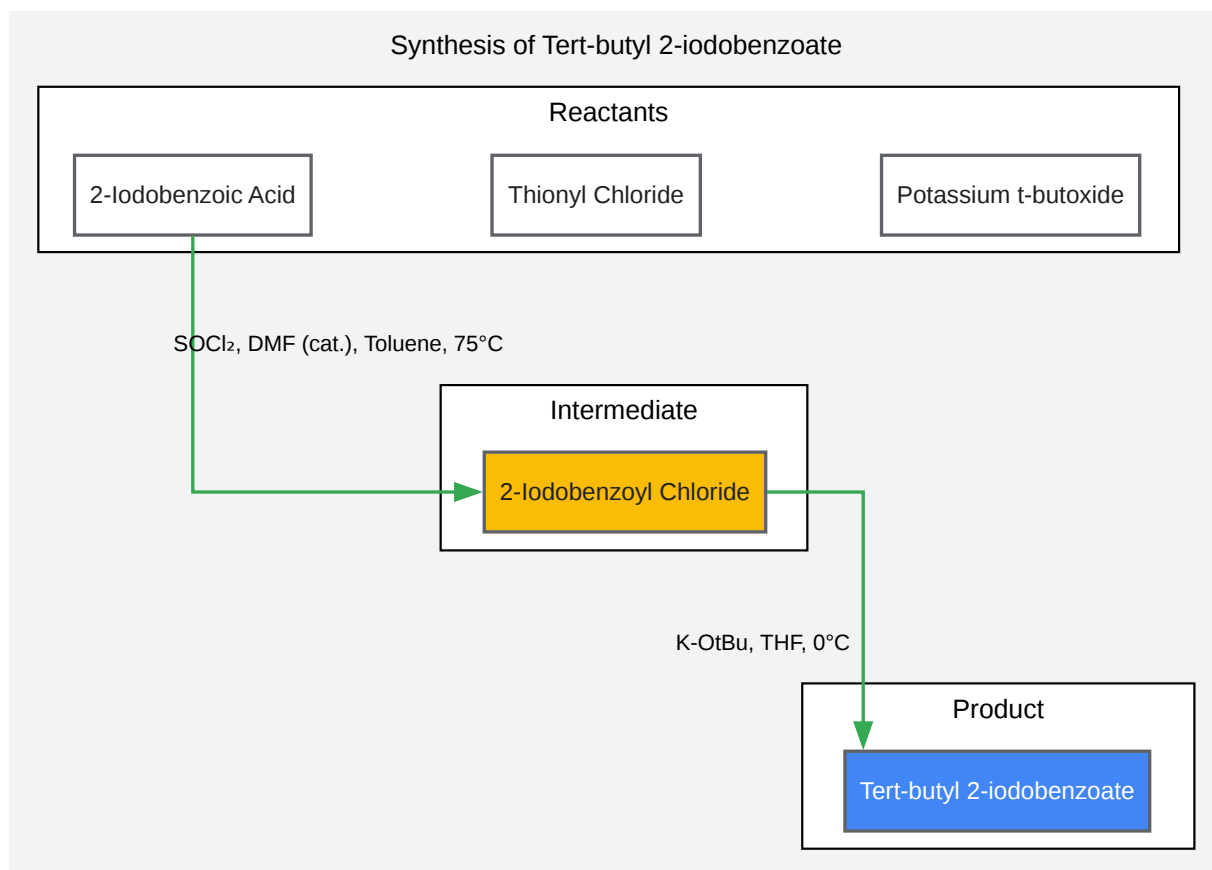
To a solution of 2-iodobenzoic acid (4.96 g, 20 mmol) in toluene (100 mL), two drops of N,N-dimethylformamide and thionyl chloride (1.69 mL, 24 mmol) were added. The reaction mixture was stirred at 75 °C overnight. After concentration under vacuum, the resulting 2-iodobenzoyl chloride was added dropwise to a solution of potassium t-butoxide in THF (100 mL) at 0 °C under a nitrogen atmosphere for 30 minutes. The mixture was then filtered through a Celite pad and concentrated in vacuo to yield the product as a colorless oil (5.46 g, 90% yield).[1]

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 101 MHz spectrometer, respectively.[1] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- Infrared (IR) Spectroscopy: The FT-IR spectrum was recorded from a neat sample.[1]

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway for **tert-butyl 2-iodobenzoate**.



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Caption: Synthetic pathway for **tert-butyl 2-iodobenzoate**.

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References

- 1. rsc.org [rsc.org]
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